molecular formula C18H16ClN5 B12745392 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, 8-chloro-N,N-dimethyl-6-phenyl- CAS No. 153901-51-0

6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, 8-chloro-N,N-dimethyl-6-phenyl-

Cat. No.: B12745392
CAS No.: 153901-51-0
M. Wt: 337.8 g/mol
InChI Key: LFWRNVBAGPSUME-UHFFFAOYSA-N
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Description

6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, 8-chloro-N,N-dimethyl-6-phenyl- is a complex heterocyclic compound that belongs to the class of triazolobenzodiazepines. These compounds are known for their diverse pharmacological activities, including anticonvulsant, anxiolytic, and sedative properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, 8-chloro-N,N-dimethyl-6-phenyl- typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through the reaction of an appropriate hydrazine derivative with a suitable nitrile compound under acidic or basic conditions.

    Cyclization: The intermediate product undergoes cyclization with a benzodiazepine precursor to form the triazolobenzodiazepine core.

    Chlorination and Dimethylation:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, 8-chloro-N,N-dimethyl-6-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and dimethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, 8-chloro-N,N-dimethyl-6-phenyl- has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticonvulsant, anxiolytic, and sedative agent.

    Biological Research: The compound is used to investigate the mechanisms of action of triazolobenzodiazepines on the central nervous system.

    Industrial Applications: It may be used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, 8-chloro-N,N-dimethyl-6-phenyl- involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the brain. By binding to the benzodiazepine site on the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and reduced excitability. This accounts for its anticonvulsant and anxiolytic properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-8-nitro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
  • Substituted 4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amines

Uniqueness

Compared to similar compounds, 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, 8-chloro-N,N-dimethyl-6-phenyl- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties. The presence of the chloro and dimethyl groups can influence its binding affinity and selectivity for the GABA receptor, potentially leading to different therapeutic effects.

Properties

CAS No.

153901-51-0

Molecular Formula

C18H16ClN5

Molecular Weight

337.8 g/mol

IUPAC Name

8-chloro-N,N-dimethyl-6-phenyl-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine

InChI

InChI=1S/C18H16ClN5/c1-22(2)18-11-17-21-20-12-23(17)15-9-8-13(19)10-16(15)24(18)14-6-4-3-5-7-14/h3-12H,1-2H3

InChI Key

LFWRNVBAGPSUME-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=NN=CN2C3=C(N1C4=CC=CC=C4)C=C(C=C3)Cl

Origin of Product

United States

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